6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene
Description
6,10-Dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic core with five nitrogen atoms and two methyl substituents at positions 6 and 10.
Properties
CAS No. |
93263-07-1 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene |
InChI |
InChI=1S/C9H9N5/c1-13-4-10-8-6(13)3-7-9(12-8)11-5-14(7)2/h3-5H,1-2H3 |
InChI Key |
UQZJJRUYHHCWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC3=C(C=C21)N(C=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
4,10-Dithia-6,12-diazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),5,8,11-pentaene ()
- Key Differences : Replaces two nitrogen atoms with sulfur, altering electronic properties.
- Impact : Sulfur atoms enhance polarizability and anion-binding capabilities compared to the all-nitrogen system in the target compound .
- Applications : Likely used in anion-sensing or host-guest chemistry due to sulfur’s softer Lewis basicity.
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ()
- Key Differences : Incorporates sulfur and four nitrogen atoms, with bulky phenyl substituents.
- Impact : Phenyl groups increase steric hindrance, reducing solubility but improving stability. The sulfur atom may facilitate π-π stacking interactions in solid-state applications .
Expanded Ring Systems
8,12,14-Triazatetracyclo[7.7.0.0¹,¹³.0²,⁷]hexadeca-2,4,6,10,12-pentaene (–5)
- Key Differences : Larger tetracyclic scaffold with three nitrogen atoms and a hexadeca-pentaene backbone.
- Impact : Increased structural complexity enables diverse functionalization for bioactive libraries (e.g., anti-malarial or anti-viral agents) .
- Applications : Used in diversity-oriented synthesis (DOS) for drug discovery.
Functionalized Derivatives
Urea-Functionalized Dithia-Azatricyclo Compounds (–2)
- Example: 3-[8-propyl-12-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-6,10-dithia-2-azatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaen-4-yl]-1-[4-(trifluoromethyl)phenyl]urea.
- Key Differences : Urea moieties and sulfur atoms enable anion recognition via hydrogen bonding and electrostatic interactions.
- Applications : Demonstrated as potent anion receptors in solution and solid states .
BODIPY Dyes (–19)
- Example : BODIPY493/503 (2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene).
- Key Differences : Boron-fluorine core and methyl groups confer fluorescence properties.
- Applications : Used in bioimaging and PHB quantification in microbial systems .
Comparative Analysis Table
Biological Activity
6,10-Dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene is a complex organic compound with potential biological activity. This article explores its biological properties based on existing research and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a unique pentazatricyclo framework that influences its reactivity and biological interactions. The molecular formula is , and it is identified by the CAS number 93263-07-1.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings from studies conducted on this compound.
Antimicrobial Activity
Studies have shown that 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene demonstrates significant antimicrobial activity against several pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate inhibitory | |
| Pseudomonas aeruginosa | Strong inhibitory |
Case Study: Antimicrobial Testing
A study published in Molecules assessed the antimicrobial efficacy of various compounds derived from similar structures. The results indicated that derivatives of pentazatricyclo compounds showed enhanced activity against resistant strains of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Cell Lines Tested : It has been tested on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | |
| A549 | 20 |
Research Findings
In vitro studies demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism involves the activation of caspases leading to programmed cell death.
The biological activity of 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell division and metabolism.
- Receptor Binding : The compound has shown potential to bind to receptors that regulate apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
